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molecular formula C16H14Br2 B8341551 1,4-Dibromo-2,3-diphenyl-2-butene CAS No. 7781-70-6

1,4-Dibromo-2,3-diphenyl-2-butene

Cat. No. B8341551
M. Wt: 366.09 g/mol
InChI Key: LHQCGRPIRYILLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665257

Procedure details

The process of this invention for synthesis of 2,3-diphenyl-1,3-butadiene is comprised of a four step procedure wherein the starting compound acetophenone is dimerized under an ultra violet reaction process to yield acetophenone pinacol which is subsequently converted to 2,3-diphenyl-2-butene in the step 2 procedure. The 2,3-diphenyl-2-butene is then reacted with N-bromosuccinimide (NBS) in an ultra violet reactor in a CCl4 reaction solvent to form 1,4-dibromo-2,3-diphenyl-2-butene in the step 3 procedure. The 1,4-dibromo-2,3-diphenyl-2-butene is reacted with NaI in a hot acetone solution to yield 2,3-diphenyl-1,3-butadiene in the step 4 procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:5]Br.[Na+].[I-]>CC(C)=O>[C:7]1([C:4]([C:3]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH2:2])=[CH2:5])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=C(CBr)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C)C(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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